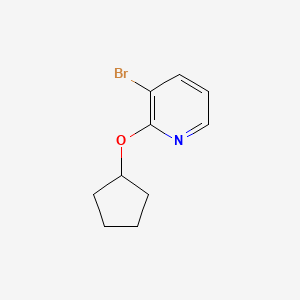

![molecular formula C7H5BrClN3 B1373921 6-Bromo-4-chloro-7-méthyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-42-1](/img/structure/B1373921.png)

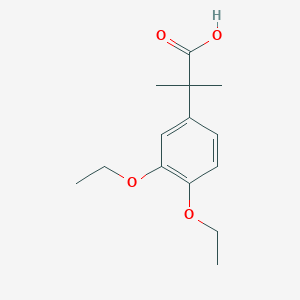

6-Bromo-4-chloro-7-méthyl-7H-pyrrolo[2,3-D]pyrimidine

Vue d'ensemble

Description

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core substituted with bromine, chlorine, and methyl groups. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Applications De Recherche Scientifique

Intermédiaires Pharmaceutiques

“6-Bromo-4-chloro-7-méthyl-7H-pyrrolo[2,3-D]pyrimidine” sert d'intermédiaire crucial dans la synthèse de divers composés pharmaceutiques. Sa structure est particulièrement précieuse dans la création d'inhibiteurs de kinases, qui sont essentiels dans le traitement des cancers et des maladies inflammatoires. Par exemple, il est utilisé dans la synthèse du Tofacitinib, un médicament qui cible les Janus kinases (JAK) et est utilisé pour traiter la polyarthrite rhumatoïde .

Inhibiteurs de Tyrosine Kinase

Ce composé est essentiel au développement d'inhibiteurs de tyrosine kinase. Les tyrosine kinases sont des enzymes qui jouent un rôle important dans les voies de signalisation qui contrôlent la division et la survie cellulaires. Les inhibiteurs ciblant ces enzymes peuvent traiter efficacement certains types de cancer en bloquant l'activité des enzymes et en empêchant la prolifération cellulaire incontrôlée .

Inhibiteurs de STAT6

Le composé est également utilisé dans la préparation d'inhibiteurs oraux de transducteurs de signal et d'activateurs de transcription 6 (STAT6). STAT6 est impliqué dans la voie de signalisation du récepteur de l'interleukine-4, qui est impliqué dans l'inflammation allergique. Les inhibiteurs de STAT6 peuvent potentiellement être utilisés pour traiter l'asthme et d'autres affections allergiques .

Recherche Biologique

En recherche biologique, “this compound” peut être utilisé comme réactif biochimique. Il peut être utilisé dans des études relatives à la signalisation et à la communication cellulaires, compte tenu de son rôle dans la synthèse de composés qui interagissent avec diverses voies cellulaires .

Mécanisme D'action

Target of Action

Similar compounds are known to inhibit the activity of the janus kinase (jak) family of enzymes .

Mode of Action

It’s known that jak inhibitors interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is involved in cell division, death, and tumor formation processes .

Biochemical Pathways

The jak-stat signaling pathway, which is known to be affected by similar compounds, plays a crucial role in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the dna in the cell nucleus, which causes dna transcription and activity in the cell .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .

Analyse Biochimique

Biochemical Properties

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The inhibition of these kinases can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This compound also interacts with DNA and RNA, affecting transcription and translation processes . Additionally, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s ability to regulate various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity . At higher doses, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . The interaction of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine with metabolic enzymes underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine to these compartments . The localization of this compound within subcellular structures can modulate its interactions with biomolecules and its overall biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions (bromine and chlorine).

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other nucleophiles.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of hydroxylated or other oxidized derivatives.

Chemistry:

Building Block: It serves as a versatile building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antiviral research.

Industry:

Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine and methyl substitutions, which can affect its reactivity and biological activity.

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine:

Uniqueness: 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines

Propriétés

IUPAC Name |

6-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUBAFHLGXGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

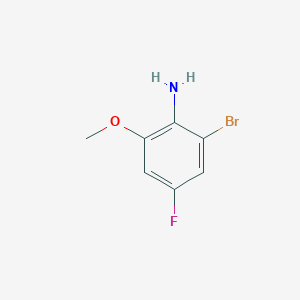

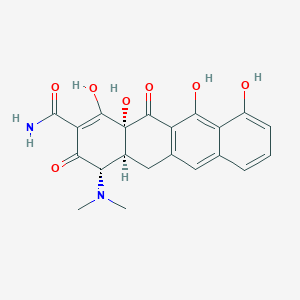

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

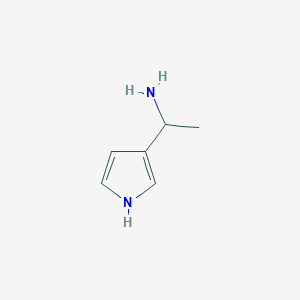

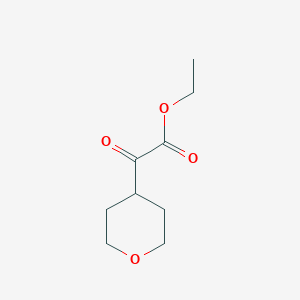

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)

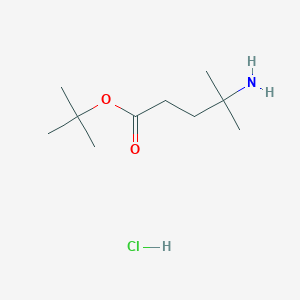

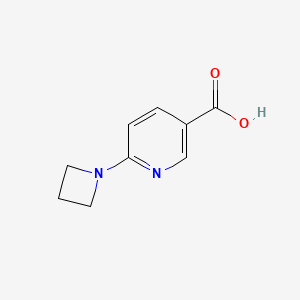

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)